Oxazol-5-amine
Overview
Description
Oxazol-5-amine is a heterocyclic compound containing a five-membered ring with one oxygen atom and one nitrogen atom This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes to form oxazole derivatives. The reaction typically requires a base and can be carried out in various solvents.
Cyclodehydration of β-Hydroxy Amides: Using reagents such as Deoxo-Fluor or diethylaminosulfur trifluoride (DAST), β-hydroxy amides can be cyclized to form oxazolines, which can then be oxidized to oxazoles.
Palladium-Catalyzed Arylation: This method allows for the direct arylation of oxazoles at the C-5 position using aryl halides and palladium catalysts.
Industrial Production Methods:
- Industrial production of this compound often involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and recyclable catalysts are common strategies to enhance efficiency and sustainability .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and copper bromide in the presence of DBU.
Substituting Agents: Aryl halides, alkyl halides, and other electrophiles in the presence of suitable bases and catalysts.
Major Products:
Mechanism of Action
Target of Action
Oxazol-5-amine, like other oxazole derivatives, is known to interact with a wide spectrum of receptors and enzymes in biological systems . These interactions are facilitated by various non-covalent interactions, making oxazole-based molecules significant heterocyclic nuclei . .
Mode of Action
Oxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature, oxazole derivatives are known to impact a variety of biological activities. This suggests that they may affect multiple biochemical pathways. For instance, some oxazole derivatives have been found to up-regulate the metabolism of purine and pyrimidine, and down-regulate sphingolipid metabolism .
Pharmacokinetics
One study suggests that the bioavailability, pharmacokinetics, and absorption of a similar compound should be studied further to provide information for its future efficacy improvement .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Oxazol-5-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis . Furthermore, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes . These effects on cellular metabolism and gene expression highlight the potential of this compound as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to specific enzymes, inhibiting their activity and thereby modulating biochemical pathways . Additionally, it can interact with transcription factors, altering their ability to regulate gene expression . These molecular interactions are often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to the stability and specificity of this compound’s binding to its targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression . These findings suggest that this compound may have potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It has been shown to influence metabolic flux and metabolite levels, thereby modulating cellular metabolism . For example, this compound can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, reducing inflammation . Additionally, it can interact with enzymes involved in oxidative stress pathways, providing antioxidant effects . These interactions with metabolic pathways underscore the therapeutic potential of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross biological barriers . These factors determine the bioavailability and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . This compound can be targeted to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may be directed to the nucleus to interact with transcription factors and regulate gene expression . Alternatively, it may localize to the mitochondria to modulate cellular metabolism and oxidative stress responses . The precise subcellular localization of this compound is crucial for its therapeutic efficacy and specificity.
Scientific Research Applications
Oxazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Oxazole: The parent compound of oxazol-5-amine, known for its broad range of biological activities.
Oxazoline: A reduced form of oxazole, often used as an intermediate in the synthesis of oxazoles.
Isoxazole: A structural isomer of oxazole with similar biological activities but different reactivity patterns.
Uniqueness of this compound:
- This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties compared to other oxazole derivatives . Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
1,3-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-5-2-6-3/h1-2H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEAMOBHNFDQMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611405 | |
Record name | 1,3-Oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97958-46-8 | |
Record name | 1,3-Oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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